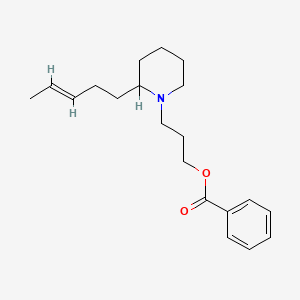
3-(2'-Pent-3''-enylpiperidino)propyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Pent-3’‘-enylpiperidino)propyl benzoate typically involves the esterification of benzoic acid with 3-(2’-Pent-3’'-enylpiperidino)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality 3-(2’-Pent-3’'-enylpiperidino)propyl benzoate .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Pent-3’'-enylpiperidino)propyl benzoate can undergo various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Benzoic acid and 3-(2’-Pent-3’'-enylpiperidino)propanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(2’-Pent-3’'-enylpiperidino)propyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(2’-Pent-3’'-enylpiperidino)propyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways . Additionally, the piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another benzoate ester with a similar structure but different alkyl group.
Methyl benzoate: A simpler benzoate ester with a methyl group instead of the piperidino and propyl groups.
Propyl benzoate: Similar ester with a propyl group instead of the piperidino and propyl groups.
Uniqueness
3-(2’-Pent-3’'-enylpiperidino)propyl benzoate is unique due to the presence of the piperidino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64050-35-7 |
|---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[2-[(E)-pent-3-enyl]piperidin-1-yl]propyl benzoate |
InChI |
InChI=1S/C20H29NO2/c1-2-3-5-13-19-14-8-9-15-21(19)16-10-17-23-20(22)18-11-6-4-7-12-18/h2-4,6-7,11-12,19H,5,8-10,13-17H2,1H3/b3-2+ |
InChI Key |
ZLAMOIIYVOQQBW-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCC1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC=CCCC1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















